molecular formula C15H12F3NOS B14477942 3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine CAS No. 72701-22-5

3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine

Cat. No.: B14477942
CAS No.: 72701-22-5
M. Wt: 311.3 g/mol
InChI Key: YVARGEXZIOGYGG-UHFFFAOYSA-N
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Description

3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. The presence of the ethoxy and trifluoromethyl groups in this compound may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine typically involves the introduction of the ethoxy and trifluoromethyl groups onto the phenothiazine core. One common method involves the nucleophilic aromatic substitution reaction where an ethoxy group is introduced using ethoxide ions. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halides, alkoxides, or amines under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine involves its interaction with various molecular targets. In the context of its potential antipsychotic activity, it may act as a dopamine receptor antagonist, thereby modulating neurotransmitter levels in the brain. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known phenothiazine antipsychotic.

    Promethazine: Another phenothiazine used as an antiemetic and antihistamine.

    Fluphenazine: A phenothiazine derivative with potent antipsychotic properties.

Uniqueness

3-Ethoxy-7-(trifluoromethyl)-10H-phenothiazine is unique due to the presence of the ethoxy and trifluoromethyl groups, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other phenothiazines. These modifications can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

CAS No.

72701-22-5

Molecular Formula

C15H12F3NOS

Molecular Weight

311.3 g/mol

IUPAC Name

3-ethoxy-7-(trifluoromethyl)-10H-phenothiazine

InChI

InChI=1S/C15H12F3NOS/c1-2-20-10-4-6-12-14(8-10)21-13-7-9(15(16,17)18)3-5-11(13)19-12/h3-8,19H,2H2,1H3

InChI Key

YVARGEXZIOGYGG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)C(F)(F)F

Origin of Product

United States

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